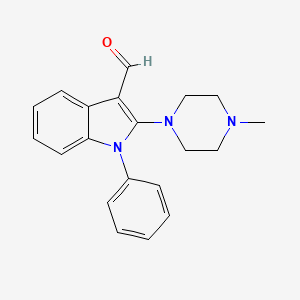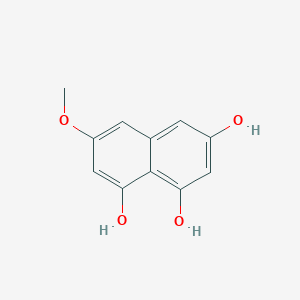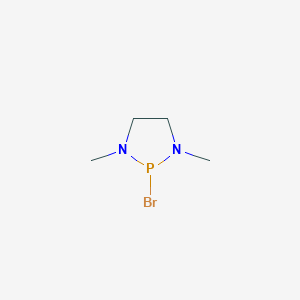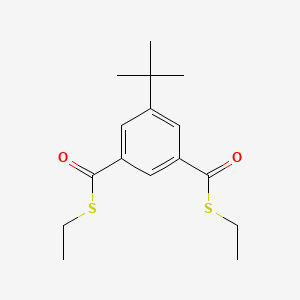
1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- is a complex organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Vorbereitungsmethoden
The synthesis of 1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- can be achieved through various synthetic routes. One common method involves the nitrosation of indoles in a slightly acidic environment. This process allows for the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . The reaction conditions are mild, typically involving the use of a nitrosating agent at low temperatures, followed by conversion to the desired product at room temperature .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- has several scientific research applications:
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- involves its interaction with molecular targets such as kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can interfere with the growth and proliferation of cancer cells. The exact pathways involved depend on the specific kinase targeted and the cellular context.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- can be compared with other indole derivatives, such as:
1H-Indole-3-carboxaldehyde: A simpler compound with similar reactivity but lacking the piperazinyl and phenyl groups.
1H-Indazole-3-carboxaldehyde: Another indole derivative with a similar structure but different functional groups, leading to different reactivity and applications.
2-Phenylindole: A compound with a phenyl group attached to the indole ring, used in various chemical and biological applications.
The uniqueness of 1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- lies in its specific functional groups, which confer distinct chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
63925-79-1 |
|---|---|
Molekularformel |
C20H21N3O |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-(4-methylpiperazin-1-yl)-1-phenylindole-3-carbaldehyde |
InChI |
InChI=1S/C20H21N3O/c1-21-11-13-22(14-12-21)20-18(15-24)17-9-5-6-10-19(17)23(20)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 |
InChI-Schlüssel |
AEPMYZSWJWDVRL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=C(C3=CC=CC=C3N2C4=CC=CC=C4)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14506096.png)
![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)

![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)

![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)
![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)



![S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate](/img/structure/B14506146.png)
![1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one](/img/structure/B14506168.png)
